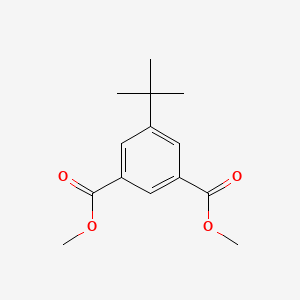
4-Aminononafluorobifenilo
Descripción general
Descripción
4-Aminononafluorobiphenyl (4-ANF) is a novel fluorinated organic compound that has been used in a variety of scientific research applications. It is a non-toxic, non-flammable, and highly stable compound that has a wide range of potential applications. 4-ANF has been used in a number of studies to investigate the mechanism of action of various chemicals, as well as to explore the biochemical and physiological effects of different compounds. In addition, 4-ANF has been used in lab experiments to examine the advantages and limitations of different compounds.
Aplicaciones Científicas De Investigación
Electrónica
4-Aminononafluorobifenilo: se utiliza en el campo de la electrónica, particularmente en el desarrollo de nanomateriales para materiales y dispositivos electrónicos. Sus propiedades únicas contribuyen a la síntesis de materiales a nanoescala que son integrales en la electrónica de alta frecuencia, dispositivos de potencia, pantallas, sistemas de conversión de energía, almacenamiento de energía, fotovoltaica y sensores . El papel del compuesto en la fabricación de materiales nanoestructurados y las técnicas de caracterización a nanoescala es crucial para el avance de los componentes electrónicos.
Farmacéutica
En farmacéutica, This compound juega un papel en la creación de nanoformulaciones. Estas nanoformulaciones son críticas para mejorar la solubilidad, la biodisponibilidad, la administración dirigida de fármacos, la liberación controlada y la reducción de la toxicidad de los productos farmacéuticos . La participación del compuesto en nanofarmacéuticos ha llevado a mejoras significativas en los campos médicos para el tratamiento del cáncer, las enfermedades infecciosas, los trastornos neurológicos, la medicina personalizada y el diagnóstico avanzado.
Síntesis Química
This compound: es un andamiaje versátil en la síntesis orgánica. Se utiliza constantemente como bloque de construcción en química orgánica y química heterocíclica para la síntesis de diferentes compuestos heterocíclicos . Su presencia mejora la reactividad química, lo que lo convierte en un precursor valioso en la síntesis de moléculas orgánicas complejas.
Ciencia Ambiental
En la ciencia ambiental, This compound puede estar involucrado en el estudio de los efectos de los nanomateriales en los procesos ambientales, como la degradación de contaminantes en sedimentos de ríos . También puede desempeñar un papel en el desarrollo de nanomateriales para la mejora ambiental, como en la producción de energía limpia, recubrimientos para superficies de edificios y decoloración de colorantes .
Química Analítica
This compound: se utiliza en química analítica para la investigación proteómica debido a su alta pureza y fórmula molecular específica. Es esencial para el análisis de mezclas complejas de proteínas y el estudio de proteomas, lo que puede conducir a descubrimientos en varios procesos biológicos y químicos .
Biotecnología
En biotecnología, This compound puede utilizarse en la investigación proteómica, contribuyendo a la comprensión de las funciones e interacciones de las proteínas. Sus propiedades bioquímicas pueden aprovecharse en el estudio de las comunidades microbianas y el descubrimiento de enzimas, lo que tiene aplicaciones potenciales en innovaciones biotecnológicas .
Agricultura
La nanotecnología, incluidos los compuestos como This compound, se está explorando por su potencial para revolucionar la agricultura. Puede contribuir al desarrollo de nanopesticidas, nanofertilizantes y sistemas de monitoreo inteligentes que mejoran la salud de las plantas, la seguridad alimentaria y la producción de alimentos sostenible .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKUPHGYOMHVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348105 | |
| Record name | 4-Aminononafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-25-5 | |
| Record name | 4-Aminononafluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminononafluorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the radical anion of 4-aminononafluorobiphenyl (1(-•)) unique compared to pentafluoroaniline (2(-•))?
A1: While both compounds form radical anions, 1(-•) exhibits significantly higher stability in nonpolar solutions. Research using optically detected electron paramagnetic resonance (OD EPR) successfully registered a spectrum for 1(-•), indicating its persistence. [] Conversely, 2(-•) proved too short-lived for OD EPR detection. [] This difference stems from the faster fragmentation of 2(-•), attributed to the elimination of a fluoride ion (F-) from the ortho position relative to the amine group. [] This fragmentation is facilitated by the stabilization of the departing F- through bonding with the amine group's proton. []
Q2: How does the structure of the 4-aminononafluorobiphenyl dimer radical anion (DRA) influence its electron transfer dynamics?
A2: The 4-aminononafluorobiphenyl DRA forms an ion-molecular associate stabilized by electrostatic interactions between the NH2 groups. [] Theoretical investigations using density functional theory (DFT) reveal a complex cyclic structure on the potential energy surface (PES) of this DRA. [] This unique PES structure facilitates successive electron transfers between the dimer fragments. [] This understanding provides valuable insights into the reactivity and behavior of this compound in electrochemical systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















